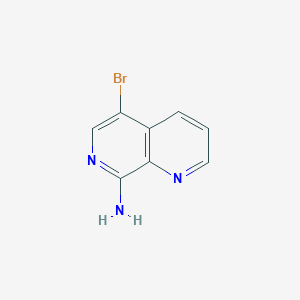

1-(4-碘苯基)-2-甲基-1H-咪唑

描述

Synthesis Analysis

The synthesis of various 1H-imidazole derivatives has been explored in several studies. For instance, the synthesis of 1H-imidazoles with potential biological activity involved testing for hormonal activity and antiproliferative effects, indicating a structure-activity relationship . Another study described the synthesis of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, which showed antimycotic properties and activity against Gram-positive bacteria . A one-pot synthesis method was developed for a nonacidic antiinflammatory and analgesic agent, showcasing a high radiochemical yield and purity . Divergent and regioselective synthesis methods have been reported for 1,2,4- and 1,2,5-trisubstituted imidazoles, demonstrating the versatility of synthetic approaches . Additionally, the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters was achieved regioselectively, providing building blocks for further chemical studies .

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been a subject of interest. For example, a study on 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole provided insights into the crystal structure through X-ray diffraction and Hirshfeld surface analysis. Density functional theory (DFT) calculations were used to compare with experimental data, and molecular docking studies suggested potential biological interactions .

Chemical Reactions Analysis

The reactivity of imidazole derivatives has been investigated, revealing that certain substituents can influence the outcome of chemical reactions. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones underwent rearrangements to form imidazo[1,2-a]pyridines and indoles when reacted with triethylamine . The study on the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters also involved the cleavage of methyl ethers, demonstrating the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their structure and substituents. The study on 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole highlighted the importance of the imidazole ring in improving pharmacokinetic characteristics, such as solubility and bioavailability, which are crucial for pharmaceutical applications . The synthesis and characterization of 1-(2,6-dimethyl-4-bromophenyl)imidazole provided NMR data, which is essential for understanding the compound's properties . Furthermore, the progress in synthesizing 1-(2,4,6-trimethylphenyl)imidazole was summarized, indicating its significance as a raw material in various industries .

科学研究应用

在聚合物电解质中的应用

- 燃料电池的聚合物电解质:咪唑衍生物,如 1-甲基咪唑,已被用作与磷酸平衡的聚苯并咪唑 (PBI) 中的添加剂。已知该系统是一种高温质子传导聚合物电解质,这对于燃料电池应用至关重要。咪唑衍生物的添加会影响这些膜的电导率,这是燃料电池性能的关键因素 (舍克特和萨维内尔,2002)。

在材料合成中的应用

杂环 NHC 环铂配合物的合成:咪唑衍生物的合成,包括 1-(4-氰基苯基)-1H-咪唑,已导致制备 N-杂环卡宾 (NHC) 环铂化合物。这些配合物在无机化学领域很重要,特别是由于它们在催化和材料科学中的潜在应用 (富尔特斯等人,2015)。

离子液晶:咪唑衍生物已用于介晶 3-[4-(十二烷氧基)苯基]-1-甲基-1H-咪唑-3-碘化物的合成。该化合物表现出独特的介晶性和层状晶体结构,为液晶技术领域的进步做出了贡献 (福谢等人,2009)。

新型咪唑衍生物的合成:已经对合成各种咪唑衍生物进行了研究,包括苯环上带有修饰的衍生物。对这些衍生物的蒸气压和汽化焓进行了检查,有助于更深入地了解它们的物理化学性质,这对于在各个领域的实际应用至关重要 (埃梅利亚年科等人,2017)。

在药物化学中的应用

抗菌咪唑:咪唑化合物如 1-[[2-芳基-4-(芳基烷基)-1,3-二氧戊环-2-基]甲基]-1H-咪唑对各种真菌和细菌表现出有希望的体外活性。它们的合成和抗真菌特性突出了咪唑衍生物在开发新型抗菌剂中的潜力 (赫雷斯和范库特塞姆,1981)。

合成咪唑化合物用于抗癌研究:研究已经合成和表征了咪唑衍生物,如 2-(4-甲氧基萘-1-基)-1-(4-甲氧基苯基)-1H-菲并[9,10-d]咪唑。这些化合物由于其生物学和药学意义,正在探索其潜在的抗菌和抗癌活性 (拉马纳坦,2017)。

在缓蚀中的应用

- 金属缓蚀:咪唑衍生物,如 4-(4,5-双(4-甲氧基苯基)-1H-咪唑-2-基)苯酚,已经合成并测试了它们在抑制金属腐蚀中的功效。对这些化合物的研究有助于理解缓蚀机理和开发有效的缓蚀剂 (普拉尚特等人,2021)。

属性

IUPAC Name |

1-(4-iodophenyl)-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVPKMONQSPHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461366 | |

| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-iodophenyl)-2-methyl-1H-imidazole | |

CAS RN |

179420-75-8 | |

| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)